molecular formula C19H12IN3O3S B2957369 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 477545-68-9

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2957369
CAS No.: 477545-68-9
M. Wt: 489.29
InChI Key: YUXLFUZOMDZKJB-UHFFFAOYSA-N
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Description

This compound belongs to a class of N-substituted isoindole-1,3-dione derivatives linked to thiazole-based acetamides. Its structure comprises:

  • A 1,3-dioxoisoindoline core, a phthalimide-derived moiety known for its electron-withdrawing properties and role in enhancing bioactivity .
  • An acetamide bridge connecting the isoindoline to a 4-(4-iodophenyl)-1,3-thiazol-2-yl group.

This compound is hypothesized to exhibit pharmacological activity, particularly in targeting enzymes like monoamine oxidases (MAOs) or inflammatory mediators, based on structural analogs reported in the literature .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12IN3O3S/c20-12-7-5-11(6-8-12)15-10-27-19(21-15)22-16(24)9-23-17(25)13-3-1-2-4-14(13)18(23)26/h1-8,10H,9H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXLFUZOMDZKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 1,3-dioxoisoindoline with 4-iodophenylthiazole under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaH in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling direct comparisons of synthesis, activity, and physicochemical properties:

Compound Name / Structure Key Differences Synthesis Method Biological Activity / Applications Evidence ID
N-[4-(4-Biphenylyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindolin-2-yl)acetamide Biphenyl group replaces 4-iodophenyl Similar to target: condensation of thiazol-2-amine with isoindoline-activated acetamide Potential anticancer/anti-inflammatory activity due to extended aromaticity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl substituent; lacks isoindoline moiety Carbodiimide-mediated coupling of dichlorophenylacetic acid with 2-aminothiazole Structural analog of benzylpenicillin; studied for coordination chemistry
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide Benzothiazole-1,1,3-trioxide replaces isoindoline; hydroxylphenyl substituent Multi-step synthesis involving benzothiazole sulfonation and acetamide coupling Analgesic activity via COX-2 inhibition; hydrogen-bonding interactions critical for binding
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxothiazol-5-yl)-N-(4-nitrophenyl)acetamide Nitrophenyl group; thiazole fused with oxo and isoindoline groups Reflux of isoindoline-thiourea derivatives with maleimides in acetic acid Anti-exudative activity comparable to diclofenac (10 mg/kg dose)
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide Cyclopentyl linker; thiazole with phenyl/p-tolyl substituents Multi-component cyclization of thiosemicarbazides with ketones MAO-A/MAO-B inhibition (IC₅₀ = 0.8–1.2 µM); enhanced selectivity due to p-tolyl group

Critical Analysis

Substituent Effects :

  • The 4-iodophenyl group in the target compound confers distinct electronic and steric properties compared to biphenyl (enhanced lipophilicity) or chlorophenyl (electrophilicity) . Iodine’s polarizability may improve target binding via halogen bonds.
  • Removal of the isoindoline core (e.g., in dichlorophenyl-thiazole acetamides ) reduces planarity and electron-deficient character, impacting enzyme inhibition.

Synthesis :

  • The target compound likely employs a phthalic anhydride-mediated cyclization (as in ), whereas dichlorophenyl analogs use carbodiimide coupling .
  • Anti-exudative analogs require maleimide intermediates, highlighting divergent synthetic pathways for thiazole functionalization.

Bioactivity Trends: MAO inhibition is strongly influenced by thiazole substituents: p-tolyl groups enhance selectivity over phenyl , while isoindoline may improve blood-brain barrier penetration.

Research Findings and Structural Insights

Crystallographic and Computational Data

  • Dichlorophenyl-thiazole acetamides exhibit a 61.8° dihedral angle between the thiazole and phenyl rings, reducing conjugation but favoring hydrophobic interactions .
  • Benzothiazole-1,1,3-trioxide derivatives form intramolecular hydrogen bonds (N–H⋯O=S), stabilizing bioactive conformations .
  • Isoindoline-thiazole hybrids show planar geometries in DFT studies, enhancing π-stacking with aromatic enzyme residues .

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C16_{16}H14_{14}N2_{2}O3_{3}S
  • Molecular Weight : 318.36 g/mol
  • CAS Number : [insert CAS number if available]

This compound features an isoindole core linked to a thiazole moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on cancer cell lines and enzyme inhibition. The following sections detail specific activities and findings.

Anticancer Activity

Studies have demonstrated that 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide exhibits notable anticancer properties. For example:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including those derived from leukemia and solid tumors. In vitro assays indicated that it can induce apoptosis in sensitive cell lines by activating caspase pathways.
Cell LineIC50 (µM)Mechanism of Action
MV4-11 (leukemia)0.5Apoptosis via caspase activation
MOLM13 (leukemia)1.0Cell cycle arrest at G0/G1 phase

Enzyme Inhibition

The compound also acts as an inhibitor of specific kinases involved in cancer progression:

  • MEK1/2 Kinase Inhibition : Research indicates that this compound effectively inhibits MEK1/2 kinases, leading to reduced phosphorylation of ERK1/2 and downstream signaling pathways associated with cell growth and survival.

The mechanism by which this compound exerts its biological effects is primarily through:

  • Binding to Target Proteins : The isoindole structure allows for effective binding to target proteins such as kinases.
  • Modulation of Signaling Pathways : By inhibiting key signaling pathways (e.g., MAPK/ERK), the compound disrupts cellular processes essential for tumor growth and survival.

Case Studies

Several studies have explored the biological activity of this compound in detail:

Case Study 1: Leukemia Cell Lines

A study conducted on MV4-11 and MOLM13 cell lines demonstrated that treatment with the compound resulted in significant growth inhibition at low concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: In Vivo Efficacy

In vivo studies using xenograft models showed that administration of the compound led to a substantial reduction in tumor size compared to control groups. This highlights its potential for development as a therapeutic agent.

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